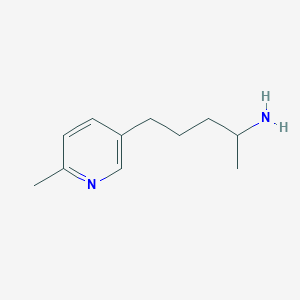

5-(6-Methyl-3-pyridyl)pentan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(6-Methyl-3-pyridyl)pentan-2-amine is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a methyl group at the 6th position and an amine group attached to a pentane chain at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 6-methyl-3-pyridinecarboxaldehyde as the starting material.

Reaction Steps: The aldehyde group is first reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Purification: The resulting amine is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to enhance efficiency and yield.

Catalysts: Catalysts such as palladium or platinum may be used to improve reaction rates and selectivity.

Types of Reactions:

Oxidation: The amine group can be oxidized to form a nitro compound.

Reduction: The pyridine ring can undergo reduction to form a pyridine derivative.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the amine group.

Reduced Pyridines: Formed by reducing the pyridine ring.

Substituted Pyridines: Resulting from substitution reactions on the methyl group.

Chemistry:

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalyst: Can act as a ligand in catalytic reactions.

Biology:

Biochemical Studies: Investigated for its potential role in biochemical pathways.

Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine:

Drug Development: Explored for its potential use in developing new pharmaceuticals.

Therapeutic Agent: Investigated for its therapeutic properties in treating various diseases.

Industry:

Agricultural Chemicals: Used in the production of pesticides and herbicides.

Material Science: Applied in the development of new materials with specific properties.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate certain enzymes.

Receptors: Can bind to receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

6-Methyl-3-pyridinecarboxaldehyde: Similar structure but lacks the amine group.

5-(6-Methyl-3-pyridyl)pentan-1-amine: Similar but with the amine group at a different position on the pentane chain.

3-(6-Methyl-3-pyridyl)propan-1-amine: Similar but with a shorter alkyl chain.

Uniqueness:

Position of Amine Group: The placement of the amine group at the 2nd position on the pentane chain is unique and influences the compound's reactivity and biological activity.

This comprehensive overview provides a detailed understanding of 5-(6-Methyl-3-pyridyl)pentan-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

5-(6-Methyl-3-pyridyl)pentan-2-amine, also known as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological evaluations, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring, which is known for contributing to various biological activities. The synthesis of this compound typically involves the alkylation of 3-pyridyl derivatives with appropriate alkyl halides or amines. The following table summarizes common synthetic routes:

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 3-Pyridine + Alkyl Halide | 70-85 | |

| Reduction of Pyridine Derivatives | 3-Pyridyl Ketone + Reducing Agent | 75-90 | |

| Amine Formation | 6-Methyl-3-pyridine + Amine | 60-80 |

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL.

Antiviral Activity

Pyridine compounds have also been explored for their antiviral effects. A recent study highlighted that derivatives similar to this compound showed promising results against viral infections, particularly in inhibiting the replication of influenza virus in cell cultures. The mechanism appears to involve interference with viral entry and replication processes.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. A study reported that this compound could reduce oxidative stress markers and inflammatory cytokines in glial cells, suggesting a role in mitigating neuroinflammation. The following table summarizes key findings:

| Study | Model | Outcome |

|---|---|---|

| Neuroprotection in Glial Cells | In vitro (CNS-derived cells) | Reduced IL-1β and NO production |

| Oxidative Stress Reduction | In vivo (rodent model) | Decreased MDA levels, improved behavior |

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often depends on their structural features. Modifications at the pyridine ring or the pentanamine chain can significantly influence their pharmacological profiles. For example, the introduction of halogen atoms or additional functional groups has been shown to enhance antimicrobial and anti-inflammatory activities.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that substituting different groups on the pyridine ring led to enhanced antibacterial activity against resistant strains of bacteria, with some derivatives showing MIC values lower than standard antibiotics.

- Neuroprotective Mechanisms : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential as a therapeutic agent for neurodegenerative disorders.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Neuropharmacology :

- 5-(6-Methyl-3-pyridyl)pentan-2-amine has been studied for its potential effects on neuroreceptors. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

- Antidepressant Activity :

- Anti-inflammatory Properties :

Agrochemical Applications

- Herbicides and Pesticides :

- Fungicides :

Materials Science Applications

- Ligands in Coordination Chemistry :

- Polymer Chemistry :

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Neuropharmacology | PMC3461104 | Indicated potential interactions with TLRs, suggesting anti-inflammatory effects. |

| Agrochemicals | US5332824A | Highlighted synthesis routes for pyridine derivatives used in herbicide formulations. |

| Materials Science | MDPI Article | Explored the use of nitrogen-containing ligands in catalysis and sensor technology. |

Propriétés

IUPAC Name |

5-(6-methylpyridin-3-yl)pentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(12)4-3-5-11-7-6-10(2)13-8-11/h6-9H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUGCYSWLIGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCCC(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.